molecular formula C13H9ClN2S B3374431 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline CAS No. 1019325-36-0

4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

Cat. No.: B3374431
CAS No.: 1019325-36-0
M. Wt: 260.74 g/mol
InChI Key: LUFFPVVGEVYRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline (CAS 1019325-36-0) is a high-purity organic compound with the molecular formula C 13 H 9 ClN 2 S and a molecular weight of 260.74 g/mol . This quinazoline derivative serves as a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. The chloro substituent at the 4-position of the quinazoline core makes it a particularly reactive building block for further functionalization, primarily via nucleophilic aromatic substitution, enabling the synthesis of a diverse array of novel compounds for biological evaluation . Research Applications and Value Quinazoline derivatives are recognized for their broad pharmacological significance. This compound is a crucial precursor in the synthesis of novel molecules investigated for their potential in several research areas: Anticancer Research: Quinazoline-based structures are extensively studied for their anticancer properties. Recent research involves using such intermediates to create compounds for molecular docking studies and activity screening against specific targets, including the Estrogen Receptor alpha (ERα) and Epidermal Growth Factor Receptor (EGFR) . Synthesized derivatives have shown promising in vitro anticancer activity against cell lines such as breast carcinoma (MCF-7) . Cardiovascular Research: Structural analogs of this compound, specifically N 2 ,N 4 -disubstituted quinazoline-2,4-diamines, have been designed as potential phosphodiesterase-5 (PDE5) inhibitors . These molecules are researched for their vasorelaxant effects on isolated arteries and have demonstrated acute hypotensive effects in preclinical studies, indicating their value in exploring new mechanisms for managing blood pressure . Safety Information This compound is classified with the signal word "Warning" according to GHS standards. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment (PPE), including gloves and eye/face protection, and ensure use in a well-ventilated area . Notice This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(5-methylthiophen-2-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)13-15-10-5-3-2-4-9(10)12(14)16-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFFPVVGEVYRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Involving 4 Chloro 2 5 Methylthiophen 2 Yl Quinazoline

Strategies for the Synthesis of the Quinazoline (B50416) Core

The formation of the quinazoline scaffold is a well-explored area of organic synthesis, with numerous methods available that offer varying degrees of efficiency, substrate scope, and reaction conditions. These strategies typically begin from readily available aniline (B41778) derivatives. A common and direct pathway to 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline involves the initial synthesis of the corresponding quinazolin-4(3H)-one intermediate, which is subsequently chlorinated.

Cyclocondensation Approaches from Anthranilic Acid Derivatives

A foundational method for quinazoline synthesis is the cyclocondensation of anthranilic acid or its derivatives with a suitable one-carbon source. The Niementowski quinazoline synthesis, a classic example, involves the reaction of anthranilic acid with amides at elevated temperatures to yield 4-oxo-3,4-dihydroquinazolines. wikipedia.org For the synthesis of the 2-(5-methylthiophen-2-yl) substituted quinazolinone, this would involve the reaction of anthranilic acid with 5-methylthiophene-2-carboxamide.

A more contemporary approach involves the reaction of anthranilic acid with 5-methylthiophene-2-carbonyl chloride to form an intermediate N-acylanthranilic acid, which can then be cyclized. This two-step process often proceeds through a 2-(5-methylthiophen-2-yl)-4H-3,1-benzoxazin-4-one intermediate. researchgate.netmdpi.com This benzoxazinone (B8607429) can be isolated or generated in situ and subsequently reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or ammonia gas, to furnish the desired 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one.

Starting Material 1Starting Material 2Reagents/ConditionsIntermediateProductReference(s)
Anthranilic acid5-Methylthiophene-2-carbonyl chloridePyridine, reflux2-(5-Methylthiophen-2-yl)-4H-3,1-benzoxazin-4-one2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one researchgate.netmdpi.com
Anthranilic acid5-Methylthiophene-2-carboxamideHigh temperature (e.g., 180-200 °C)-2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one wikipedia.org

Reactions Involving 2-Aminobenzonitriles

An alternative and widely used precursor for quinazoline synthesis is 2-aminobenzonitrile (B23959). This starting material can undergo cyclization with various electrophiles. For the synthesis of the target quinazolinone, 2-aminobenzonitrile can be reacted with 5-methylthiophene-2-carbonyl chloride to form an N-acyl intermediate. Subsequent intramolecular cyclization, often promoted by a base or acid, leads to the formation of the quinazolinone ring. This method is particularly versatile as it allows for the introduction of various substituents on the quinazoline core.

Starting Material 1Starting Material 2Reagents/ConditionsProductReference(s)
2-Aminobenzonitrile5-Methylthiophene-2-carbonyl chloride1. Pyridine, 2. H2O2, K2CO32-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one ijirset.com

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building molecular complexity in a single step. Several MCRs have been developed for the synthesis of quinazolines. A plausible MCR approach for 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one could involve the one-pot reaction of 2-aminobenzamide, 5-methylthiophene-2-carbaldehyde, and an oxidizing agent. These reactions often proceed through an initial imine formation followed by cyclization and oxidation.

Component 1Component 2Component 3Reagents/ConditionsProductReference(s)
2-Aminobenzamide5-Methylthiophene-2-carbaldehydeOxidant (e.g., DDQ, I2)Catalyst (e.g., acid or base), solvent, heat2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one openmedicinalchemistryjournal.com

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has provided powerful tools for the construction of heterocyclic systems, including quinazolines. Palladium- and copper-catalyzed reactions are particularly prevalent. For instance, a palladium-catalyzed carbonylative coupling of a 2-haloaniline derivative with an appropriate coupling partner, followed by cyclization, can yield the quinazolinone core. While not directly applied to the target molecule in the reviewed literature, these methods offer potential avenues for its synthesis.

Microwave-Assisted Synthesis of Quinazoline Intermediates

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of quinazolinone intermediates can be significantly expedited using microwave assistance. For example, the Niementowski reaction and the cyclization of N-acylanthranilic acids can be performed under microwave irradiation, often under solvent-free or high-boiling point solvent conditions, to rapidly produce the desired 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one. nih.gov

Reaction TypeStarting MaterialsConditionsAdvantageReference(s)
Niementowski ReactionAnthranilic acid, 5-Methylthiophene-2-carboxamideMicrowave irradiation, solvent-freeRapid, high yield nih.gov
Cyclization2-(5-Methylthiophene-2-carboxamido)benzoic acidMicrowave irradiation, solventReduced reaction time nih.gov

Introduction of the Thiophene (B33073) Moiety

The introduction of the 5-methylthiophen-2-yl group at the 2-position of the quinazoline ring is a critical step in the synthesis of the target molecule. As outlined in the preceding sections, this is most commonly achieved by incorporating the thiophene moiety into one of the starting materials for the quinazoline core synthesis.

One of the most direct methods involves the use of 5-methylthiophene-2-carbonyl chloride or 5-methylthiophene-2-carboxamide. These reagents can be prepared from 5-methylthiophene-2-carboxylic acid, which is commercially available or can be synthesized from 2-methylthiophene.

An alternative strategy, particularly for pre-formed quinazoline systems, would be a cross-coupling reaction. For instance, a 2-haloquinazoline could potentially undergo a Suzuki or Stille coupling with a (5-methylthiophen-2-yl)boronic acid or a (5-methylthiophen-2-yl)stannane derivative, respectively. However, the more common and often more efficient approach is to build the quinazoline ring with the thiophene moiety already in place.

The final step in the synthesis of the target compound is the chlorination of the 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one intermediate. This transformation is typically achieved by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out at elevated temperatures, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The use of excess POCl₃, which can also serve as the solvent, is a common practice.

Starting MaterialChlorinating AgentReagents/ConditionsProductReference(s)
2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-onePhosphorus oxychloride (POCl₃)Reflux, neat or in a high-boiling solventThis compound researchgate.netresearchgate.net
2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-oneThionyl chloride (SOCl₂)Catalytic DMF, refluxThis compound researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions at the C-4 Position of Quinazoline

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.gov In the context of 4-chloroquinazolines, this palladium-catalyzed reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C-4 position by coupling with organoboron reagents. nih.gov

The reactivity of the C-4 position in 4-chloroquinazolines is significantly enhanced due to the electron-withdrawing effect of the adjacent nitrogen atom, making it highly susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. nih.govresearchgate.net For compounds like this compound, the Suzuki-Miyaura reaction would involve its reaction with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base.

Research on analogous structures, such as 2,4,7-trichloroquinazoline, has shown that Suzuki-Miyaura coupling can be selectively performed at the C-4 position. nih.gov However, a common challenge in these reactions is the competitive hydrolysis of the C-4 chloro group, which can lead to the formation of the corresponding quinazolin-4(3H)-one byproduct and result in lower yields of the desired coupled product. nih.gov To mitigate this, reaction conditions must be carefully optimized. One reported strategy for a similar substrate involved temporarily deactivating the C-4 position by converting it to a thioether, performing a cross-coupling at another position (C-2), and then executing a subsequent palladium-catalyzed, copper(I)-mediated cross-coupling at the C-4 position. nih.gov

Commonly used catalytic systems for this transformation on the 4-chloroquinazoline (B184009) core include palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with various phosphine (B1218219) ligands. nih.gov The choice of base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, DMF, toluene) is crucial for achieving high yields. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at the C-4 Position of Chloroquinazolines

Substrate AnalogueCoupling PartnerCatalystBaseSolventYieldReference
4-Chloro-2-trichloromethylquinazolineArylboronic acidsPd(OAc)₂-DMF50-65% nih.gov
4-ChloroquinazolineArylboronic acidsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine*Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood mdpi.com

*While a pyrimidine (B1678525), the reactivity at a chloro position adjacent to a ring nitrogen is analogous.

Other Cross-Coupling Methodologies

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies can be employed to functionalize the C-4 position of 4-chloroquinazolines. These reactions provide alternative routes to introduce various substituents, expanding the synthetic utility of intermediates like this compound.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. It has been successfully applied to 5-chlorotriazoloquinazolines using a Pd(PPh₃)₄-CuI catalyst system in DMF to introduce heteroaryl groups. nih.gov This method could be adapted for the C-4 position of the target compound.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity. This reaction has been used to couple 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with methylzinc chloride in the presence of Pd(PPh₃)₄, demonstrating its applicability to the quinazoline scaffold. nih.gov

Kumada-Corriu Coupling: This method employs Grignard reagents (organomagnesium halides) as the nucleophilic partner. A modified Kumada coupling, using copper(I) iodide as a co-catalyst, has been shown to be effective for the reaction of 2,4-dichloroquinazoline (B46505) with tert-butylmagnesium chloride, affording the 4-substituted product in high yield. nih.gov The high nucleophilicity of Grignard reagents, however, can limit the functional group tolerance of the reaction. nih.govresearchgate.net

Preparation of the 4-Chloro Substituent

The title compound, this compound, is typically prepared from its corresponding quinazolinone precursor, 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one.

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline is a standard transformation in quinazoline chemistry. scielo.br This oxidative aromatization is most commonly achieved by heating the quinazolinone with a strong chlorinating agent. researchgate.net

Common reagents for this chlorination include:

Phosphorus oxychloride (POCl₃): Refluxing the quinazolinone in an excess of POCl₃ is a widely used method. researchgate.netresearchgate.net The reaction proceeds through the formation of phosphorylated intermediates. nih.gov Mechanistic studies have shown that an initial phosphorylation occurs at lower temperatures, followed by the conversion of these intermediates to the final chloroquinazoline product upon heating to 70-90 °C. nih.govsigmaaldrich.com

Thionyl chloride (SOCl₂): This reagent is also effective, often used in the presence of a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the reaction. researchgate.netresearchgate.net

POCl₃/PCl₅ Mixture: A combination of phosphorus oxychloride and phosphorus pentachloride can be used as a more potent chlorinating system for less reactive substrates. researchgate.netindianchemicalsociety.com

Table 2: Typical Reagents for Chlorination of Quinazolin-4(3H)-ones

Reagent(s)Typical ConditionsNotesReference
POCl₃Reflux in excess POCl₃Commonly used, can act as both reagent and solvent. researchgate.net
SOCl₂ / cat. DMFRefluxEffective method; DMF acts as a catalyst. researchgate.net
POCl₃ / PCl₅Heat on water bath (6-8 h)A stronger, more robust chlorinating agent mixture. researchgate.netindianchemicalsociety.com
POCl₃ / Organic Base (e.g., DIPEA)Heat to 70-90 °CAllows for a two-stage reaction with better control over intermediates. nih.gov

This section heading, as provided, falls under the preparation of the 4-chloro substituent. However, the primary and most direct method for introducing the 4-chloro group onto the quinazoline ring is the chlorination of the corresponding quinazolin-4(3H)-one, as detailed in the previous section. The transformation of other functional groups at the C-4 position into a chloro group via nucleophilic displacement is not a common synthetic strategy. The C-4 chloro group is an excellent leaving group, making it the preferred substrate for nucleophilic displacement reactions, rather than the product of one. These displacement reactions are a key aspect of the derivatization of 4-chloroquinazolines, as discussed in section 2.4.1.

Derivatization and Further Chemical Modifications from this compound

The C4-Cl bond in 4-chloroquinazolines is highly activated towards nucleophilic attack, making it an excellent site for introducing a variety of functional groups and building molecular complexity.

Nucleophilic aromatic substitution (SₙAr) is the most prominent reaction of 4-chloroquinazolines. The electron-deficient nature of the pyrimidine ring, further enhanced by the protonated ring nitrogen under acidic or neutral conditions, renders the C-4 position highly electrophilic. This allows for facile displacement of the chloride ion by a wide range of nucleophiles, particularly nitrogen-based nucleophiles like amines and hydrazines. nih.gov This reaction is a cornerstone in the synthesis of numerous biologically active 4-aminoquinazoline derivatives. scielo.br

When reacting with 2,4-dichloroquinazoline precursors, substitution occurs with high regioselectivity at the C-4 position over the C-2 position. nih.gov This pronounced selectivity is attributed to the C-4 carbon having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.gov

Reaction with Amines: The reaction of this compound with primary or secondary amines (aliphatic or aromatic) would yield the corresponding 4-amino-2-(5-methylthiophen-2-yl)quinazoline derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent such as ethanol, isopropanol, or DMF, sometimes in the presence of a base to neutralize the HCl generated.

Reaction with Hydrazines: Similarly, treatment with hydrazine (B178648) hydrate (B1144303) readily displaces the C-4 chlorine to form the 4-hydrazinoquinazoline (B1199610) derivative. researchgate.netresearchgate.net This hydrazino intermediate is itself a valuable building block, as it can be subsequently reacted with various electrophiles or cyclized to form fused heterocyclic systems like triazolo[4,3-c]quinazolines. researchgate.netnih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution at the C-4 Position of Quinazolines

Substrate AnalogueNucleophileSolventConditionsProduct TypeReference
4-ChloroquinazolineHydrazineEthanolReflux4-Hydrazinoquinazoline researchgate.netmdpi.com
2-Methyl-4-chloroquinazolineHydrazineNot SpecifiedNot Specified2-Methyl-4-hydrazinoquinazoline researchgate.net
2,4-DichloroquinazolinesAnilines, Benzylamines, Aliphatic aminesVarious (e.g., EtOH, IPA, CH₃CN)Various (e.g., Reflux, RT)2-Chloro-4-aminoquinazolines nih.gov
2-Ethoxy-4-chloroquinazolineHydrazine hydrateEthanolReflux2-Ethoxy-4-hydrazinoquinazoline nih.gov

Transformations of the Thiophene Ring

The thiophene ring in 2-substituted quinazolines is amenable to various chemical transformations, including electrophilic substitution, oxidation, and metal-catalyzed cross-coupling reactions. These modifications allow for the introduction of diverse functional groups, enabling the synthesis of a broad array of derivatives.

Electrophilic Aromatic Substitution: The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the position adjacent to the sulfur atom. wikipedia.org For the 2-(5-methylthiophen-2-yl)quinazoline system, the C5 position of the thiophene is occupied by the quinazoline moiety, and the C2 position has a methyl group, leaving the C3 and C4 positions available for substitution. Halogenation is a common electrophilic substitution reaction. For instance, bromination of thiophene occurs readily, even at low temperatures, to yield 2-bromo and subsequently 2,5-dibromo derivatives. iust.ac.ir In the context of the title compound, controlled bromination would be expected to occur at the C4 position of the thiophene ring.

Oxidation of the Sulfur Atom: The sulfur atom of the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) (thiophene S-oxide) and sulfone (thiophene S-dioxide). nih.govscispace.com This transformation is often achieved using oxidizing agents like hydrogen peroxide, frequently in the presence of a catalyst such as methyltrioxorhenium(VII) (MTO). nih.govdicp.ac.cn The oxidation proceeds stepwise, first to the sulfoxide and then to the sulfone. scispace.com The rate of the initial oxidation to the sulfoxide is enhanced by electron-donating groups on the thiophene ring, while the subsequent oxidation to the sulfone is often slower. nih.govscispace.com These oxidized derivatives can participate in cycloaddition reactions, providing a route to more complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for functionalizing thiophene rings. nih.govresearchgate.net To perform these reactions on the thiophene ring of this compound, a halogen substituent must first be introduced onto the thiophene ring (e.g., at the C4 position via bromination). This halo-functionalized intermediate can then be coupled with various organoboron reagents (in Suzuki coupling) or terminal alkynes (in Sonogashira coupling) to introduce new carbon-carbon bonds. researchgate.net

Table 1: Potential Transformations of the Thiophene Ring
Reaction TypeReagents & ConditionsExpected ProductReference
BrominationN-Bromosuccinimide (NBS), DMF4-Chloro-2-(4-bromo-5-methylthiophen-2-yl)quinazoline researchgate.net
OxidationH₂O₂, Methyltrioxorhenium(VII) (MTO)This compound S-oxide/S-dioxide nih.govscispace.com
Suzuki Coupling (on brominated intermediate)Arylboronic acid, Pd(PPh₃)₄, K₂CO₃4-Chloro-2-(4-aryl-5-methylthiophen-2-yl)quinazoline nih.govresearchgate.net
Sonogashira Coupling (on brominated intermediate)Terminal alkyne, Pd(OAc)₂, CuI, PPh₃4-Chloro-2-(4-alkynyl-5-methylthiophen-2-yl)quinazoline researchgate.net

Functionalization of the Methyl Group on the Thiophene Ring

The methyl group at the C5 position of the thiophene ring offers another site for chemical modification. Its reactivity is analogous to that of a benzylic methyl group, making it susceptible to oxidation and halogenation.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid. One effective method involves using sodium dichromate (Na₂Cr₂O₇) in water at elevated temperatures in a sealed tube. This reaction has been shown to be efficient for various methylthiophenes, converting them into the corresponding thiophenecarboxylic acids. Applying this to the title compound would yield 2-(4-chloroquinazolin-2-yl)-5-methylthiophene-2-carboxylic acid, introducing a valuable functional handle for further derivatization, such as amide or ester formation.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This would convert the methyl group into a bromomethyl group, a versatile intermediate that can readily participate in nucleophilic substitution reactions to introduce a wide range of functionalities, including amines, alcohols, and nitriles.

Table 2: Functionalization of the Thiophene Methyl Group
Reaction TypeReagents & ConditionsExpected ProductReference
OxidationNa₂Cr₂O₇, H₂O, 200-250°C, sealed tube2-(4-Chloroquinazolin-2-yl)-5-methylthiophene-2-carboxylic acid
BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, reflux2-(5-(Bromomethyl)thiophen-2-yl)-4-chloroquinazoline

Regioselective Modulations of the Quinazoline Ring

The quinazoline ring, particularly the C4 position bearing the chloro substituent, is the most reactive site for nucleophilic attack. This high degree of regioselectivity is a cornerstone of synthetic strategies involving this scaffold.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.govresearchgate.net This reactivity is well-documented for 2,4-dichloroquinazolines, where nucleophilic attack occurs almost exclusively at the C4 position. mdpi.comnih.gov Theoretical studies, including DFT calculations, have shown that the carbon atom at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more prone to nucleophilic attack compared to the C2 position. mdpi.comresearchgate.net

This high regioselectivity allows for the straightforward introduction of a wide variety of nucleophiles at the C4 position. Common nucleophiles include primary and secondary amines (aliphatic and aromatic), which lead to the formation of 4-aminoquinazoline derivatives. nih.govresearchgate.netmdpi.com These reactions are typically carried out by heating the 4-chloroquinazoline with the amine in a suitable solvent, sometimes with the addition of a base. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: In addition to SₙAr, the C4-chloro position can also undergo metal-catalyzed cross-coupling reactions. While less common than SₙAr for this specific position, reactions like Suzuki-Miyaura and Negishi couplings can be employed to form carbon-carbon bonds. nih.govmdpi.com For example, the reaction of a 4-chloroquinazoline with an organoboron compound in the presence of a palladium catalyst can yield a 4-aryl- or 4-alkylquinazoline. mdpi.com These reactions expand the synthetic utility of the C4 position beyond the introduction of heteroatom nucleophiles.

Table 3: Regioselective Modulations of the Quinazoline Ring at C4
Reaction TypeNucleophile/ReagentConditionsProduct TypeReference
SₙAr (Amination)AnilinesIsopropanol, reflux4-Anilino-2-(5-methylthiophen-2-yl)quinazoline researchgate.net
SₙAr (Amination)BenzylaminesIsopropanol, TEA, reflux4-(Benzylamino)-2-(5-methylthiophen-2-yl)quinazoline researchgate.net
SₙAr (Amination)N-MethylanilinesMicrowave, THF/H₂O4-(N-Methylanilino)-2-(5-methylthiophen-2-yl)quinazoline nih.gov
Suzuki-Miyaura CouplingArylboronic acidsPd Catalyst, Base, Solvent4-Aryl-2-(5-methylthiophen-2-yl)quinazoline mdpi.com
Negishi CouplingOrganozinc reagentsPd or Ni Catalyst, Solvent4-Alkyl/Aryl-2-(5-methylthiophen-2-yl)quinazoline nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 5 Methylthiophen 2 Yl Quinazoline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline framework can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the quinazoline (B50416) ring, the methylthiophen substituent, and the methyl group.

Based on data from analogous structures like 4-chloro-2-phenylquinazoline (B1330423) and other 2-arylquinazolines, the aromatic protons on the quinazoline ring (H-5, H-6, H-7, H-8) are anticipated to appear in the downfield region, typically between δ 7.5 and 8.8 ppm. acs.orgchemicalbook.comresearchgate.net The protons on the thiophene (B33073) ring are also expected in the aromatic region, while the methyl protons will appear as a characteristic singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Quinazoline H-5~8.3 - 8.5d
Quinazoline H-6~7.7 - 7.9t
Quinazoline H-7~7.9 - 8.1t
Quinazoline H-8~8.1 - 8.3d
Thiophene H-3'~7.2 - 7.4d
Thiophene H-4'~7.0 - 7.2d
Methyl (CH₃)~2.5s

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly in the actual spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronic environment of the carbon atoms. For instance, carbons bonded to electronegative atoms like chlorine and nitrogen will be deshielded and appear at a higher chemical shift.

Spectroscopic data from related 6-bromo-4-chloro-2-phenylquinazoline (B1524381) and other analogues suggest the C4 carbon, attached to the chlorine atom, would resonate at approximately δ 161.4 ppm. researchgate.netbeilstein-journals.org The C2 carbon, linking the quinazoline and thiophene rings, is also expected in a similar downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Quinazoline C-2~160 - 162
Quinazoline C-4~161 - 163
Quinazoline C-4a~123 - 125
Quinazoline C-5~128 - 130
Quinazoline C-6~128 - 130
Quinazoline C-7~135 - 137
Quinazoline C-8~122 - 124
Quinazoline C-8a~150 - 152
Thiophene C-2'~138 - 140
Thiophene C-3'~128 - 130
Thiophene C-4'~126 - 128
Thiophene C-5'~140 - 142
Methyl (CH₃)~15 - 17

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly in the actual spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. researchgate.net

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex absorptions that are unique to the molecule. openstax.org

Table 3: Characteristic IR Absorption Bands for this compound Analogues

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Weak to Medium
Aliphatic C-H (Methyl)Stretching2850 - 3000Medium
C=N (Quinazoline)Stretching1610 - 1630Medium to Strong
C=C (Aromatic)Stretching1450 - 1600Medium
C-ClStretching600 - 800Strong

Source: Data compiled from studies on various quinazoline and aromatic halide derivatives. openstax.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. dtic.mil The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. libretexts.orgwikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. acs.orgmeasurlabs.com For this compound (C₁₃H₉ClN₂S), the exact mass can be calculated and compared with the experimental value obtained from HRMS analysis to confirm its composition. The presence of chlorine and sulfur isotopes would result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Calculated Exact Mass for this compound

Molecular FormulaCalculated Exact Mass [M]⁺
C₁₃H₉³⁵ClN₂S260.0226
C₁₃H₉³⁷ClN₂S262.0196

The fragmentation of quinazoline derivatives in mass spectrometry is often governed by the stability of the heterocyclic ring system. nih.govsoton.ac.ukresearchgate.net Common fragmentation pathways for chloro-substituted quinazolines may involve the loss of the chlorine atom or cleavage of the substituent at the 2-position.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures, identifying impurities, and studying drug metabolism. nih.gov In the context of this compound and its analogues, LC-MS would be employed to assess the purity of synthesized compounds and to identify any potential by-products or degradation products. The retention time from the LC provides an additional parameter for identification, while the mass spectrometer provides structural information.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing fundamental insight into their elemental composition and stoichiometric purity. This analytical method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as a robust verification of the target molecule's empirical formula and its successful synthesis to a high degree of purity.

In the structural elucidation of quinazoline derivatives, including analogues of this compound, elemental analysis plays a pivotal role. For the parent compound, this compound, the molecular formula is established as C₁₃H₉ClN₂S, with a corresponding molecular weight of 260.75 g/mol . Based on this, the theoretical elemental composition can be precisely calculated.

The detailed research findings for these analogues underscore the reliability of elemental analysis in confirming the successful synthesis of such heterocyclic systems. The congruence between the calculated and experimentally determined percentages for carbon, hydrogen, and nitrogen validates the assigned molecular formulas and the purity of the synthesized compounds.

Below are data tables presenting the calculated elemental analysis for this compound and the reported data for a representative 2-(thienyl)quinazoline analogue from the literature, illustrating the expected precision of this analytical method.

Table 1: Calculated Elemental Analysis for this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0113156.1359.89
HydrogenH1.00899.0723.48
ChlorineCl35.45135.4513.60
NitrogenN14.01228.0210.75
SulfurS32.07132.0712.30
Total 260.742 100.00

Table 2: Elemental Analysis for a Representative 2-(Aryl/thienyl)quinazoline Analogue (C₁₅H₈BrN₃) mdpi.com

ElementCalculated (%)Found (%)
Carbon (C)58.0958.12
Hydrogen (H)2.602.58
Nitrogen (N)13.5513.57

The data presented in Table 2 for a related quinazoline derivative showcases the typical level of accuracy achieved in elemental analysis, with the found percentages closely mirroring the calculated values. This provides a strong basis for the stoichiometric verification of this compound and its analogues upon their synthesis and purification.

Investigation of Biological Activities and Molecular Mechanisms of Action for 4 Chloro 2 5 Methylthiophen 2 Yl Quinazoline and Its Derivatives

Preclinical Anticancer Activity and Mechanistic Insights

The quinazoline (B50416) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities, particularly in the realm of oncology. Derivatives of quinazoline have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The incorporation of a thiophene (B33073) moiety at the 2-position of the quinazoline ring, as seen in 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline, has been a strategy to explore and enhance these inhibitory activities.

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. Their aberrant activation is a common driver of cancer. Consequently, RTKs are major targets for the development of anticancer therapies. Quinazoline derivatives have emerged as a significant class of RTK inhibitors.

The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition has led to successful clinical outcomes in various malignancies. The quinazoline core is a key pharmacophore in several approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib. Research has extended to thiophene-bearing quinazoline derivatives to explore their potential as novel EGFR inhibitors.

Studies on a series of novel thiophene-bearing quinazoline derivatives have demonstrated their potential as EGFR inhibitors. researchgate.net In one study, several 4-aminoquinazoline derivatives with a thiophene moiety were synthesized and evaluated for their antiproliferative activity against the A431 cancer cell line, which overexpresses EGFR. researchgate.net Seven out of nine synthesized compounds significantly inhibited the growth of A431 cells. researchgate.net Notably, compound 5e in that study, which features a substituted thiophene ring, exhibited an IC50 value nearly equal to that of the known EGFR inhibitor, erlotinib. researchgate.net Western blot analysis confirmed that this compound significantly inhibited the autophosphorylation of EGFR in A431 cells, indicating direct target engagement. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent EGFR inhibition by these thiophene-bearing quinazolines. It was observed that the presence of 6,7-side chains on the quinazoline ring resulted in more potent compounds compared to their unsubstituted counterparts. researchgate.net Furthermore, the nature of the substituent on the thiophene ring was found to be crucial, with electron-withdrawing and hydrophobic groups, such as chlorine or bromine atoms at the 5-position of the thiophene, being preferred for enhanced activity. researchgate.net Another study synthesized a series of quinazoline derivatives containing a thiophene moiety and identified a compound that showed comparable anti-tumor effectiveness to erlotinib, with an IC50 value of 3.4 µM. ekb.eg

The inhibitory activity of these compounds is not limited to wild-type EGFR (EGFRwt-TK). Some quinazoline derivatives have been investigated for their activity against mutant forms of EGFR that confer resistance to first-generation inhibitors. medchemexpress.com

Compound/Derivative ClassCell Line(s)Observed ActivityIC50 ValueSource(s)
Thiophene-bearing quinazoline derivative (5e)A431 (EGFR overexpressing)Significant growth inhibition, inhibition of EGFR autophosphorylationNearly equal to erlotinib researchgate.net
Thiophene-containing quinazoline derivativeNot specifiedAnti-tumor effectiveness3.4 µM ekb.eg
6,7-dimorpholinoalkoxy quinazoline derivative (8d)A431, A549, SW480 (wild-type EGFR); HCC827, NCI-H1975 (mutant EGFR)Potent antiproliferative activity0.37-4.87 µM medchemexpress.com
6,7-dimorpholinoalkoxy quinazoline derivative (8d)Recombinant EGFR-TK (wt or T790M)Potent inhibitory effects7.0 nM (wt), 9.3 nM (T790M) medchemexpress.com
4-arylaminoquinazolines with N,N-diethyl(aminoethyl)amino moiety (6a)Recombinant EGFRwt-TKPotent inhibitory effects15.60 nM nih.gov

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention. Several quinazoline-based compounds have been identified as inhibitors of this pathway. nih.govnih.gov

While direct studies on this compound's effect on the PI3K pathway are not extensively documented, the broader class of quinazoline derivatives has shown significant activity. For instance, some quinazoline derivatives have been reported as promising PI3K inhibitors, with some compounds reaching clinical trials. nih.gov The mechanism of action often involves the inhibition of the phosphorylation of key downstream effectors of the PI3K pathway, such as Akt and mTOR. mdpi.commpu.edu.mo For example, a series of novel 7 or 8-substituted 4-morpholine-quinazoline derivatives were designed and synthesized, with compound 17f from the study demonstrating high PI3Kα inhibition with an IC50 value of 4.2 nM and the ability to significantly inhibit the PI3K/Akt/mTOR pathway. nih.gov Another study on dimorpholinoquinazoline-based compounds showed that they could inhibit the phosphorylation of Akt, mTOR, and S6K. mdpi.com

The RAF/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of this pathway, and mutations in the BRAF gene are found in a significant percentage of human cancers. The quinazolinone nucleus is considered a privileged scaffold for developing RAF inhibitors. mdpi.com

Although specific data on this compound as a RAF kinase inhibitor is limited, related quinazolinone derivatives have been investigated for this activity. For example, a fluoroquinazolinone urea (B33335) derivative, GNE-0749, acts as a highly selective pan-RAF suppressor. mdpi.com Another compound, AZ628, which is a quinazolinone derivative, functions as a multi-kinase inhibitor targeting BRAF (wild-type and V600E mutant), CRAF, and VEGFR-2. mdpi.com These examples highlight the potential of the quinazoline scaffold to be adapted for RAF kinase inhibition.

The promiscuous nature of some kinase inhibitors allows them to target multiple signaling pathways, which can be advantageous in overcoming resistance mechanisms in cancer. Quinazoline derivatives have been explored as multi-kinase inhibitors, targeting a range of kinases beyond EGFR.

Some 4-anilinoquinazolines have been investigated for their ability to inhibit receptor tyrosine kinases such as platelet-derived growth factor receptor beta (PDGFR-β). nih.gov Additionally, certain quinazoline derivatives have shown inhibitory activity against non-receptor tyrosine kinases like Src and Abl. For instance, a series of 4-anilinoquinazoline (B1210976) derivatives were identified as potent and selective dual inhibitors of c-Src and Abl kinases. nih.gov Another study on styrylquinazoline (B1260680) derivatives demonstrated their potential as Abl inhibitors. nih.gov

With regard to Fibroblast Growth Factor Receptor 1 (FGFR-1), a quinazolinone N-acetohydrazide derivative demonstrated inhibitory activity against VEGRF-2, FGFR-1, BRAF, and BRAFV600E. mdpi.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis. nih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established anti-cancer strategy. Several quinazoline derivatives have been developed as VEGFR-2 inhibitors. nih.govekb.eg

Cell Cycle Modulation and Apoptosis Induction

Derivatives of the quinazoline scaffold have demonstrated the ability to modulate the cell cycle and induce apoptosis, which are crucial mechanisms for controlling cancer cell proliferation.

G1/G2/M Phase Cell Cycle Arrest

Quinazoline derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting the division of cancer cells. For instance, certain quinazolinone-based PARP-1 inhibitors have been observed to cause cell growth arrest at the G2/M phase in MCF-7 breast cancer cells. rsc.org Similarly, a novel series of quinazoline derivatives was found to induce cell cycle arrest at the G2/M phase in MGC-803 human gastric cancer cells. mdpi.com Another study on synthetic 2,3-arylpyridylindole derivatives, which can be considered complex indole (B1671886) derivatives, demonstrated a biphasic effect on the cell cycle in A549 lung cancer cells. At lower concentrations, they induced G0/G1 arrest, while at higher concentrations, they caused a G2/M phase arrest. nih.gov Furthermore, some N-aryl-2-trifluoromethyl-quinazoline-4-amine analogues have been shown to promote cell cycle arrest at the G2/M phase in leukemia cells. ssrn.com

The following table summarizes the effects of different quinazoline derivatives on cell cycle progression.

Compound ClassCell LineEffect
Quinazolinone-based PARP-1 inhibitorsMCF-7G2/M phase arrest rsc.org
Novel Quinazoline derivativesMGC-803G2/M phase arrest mdpi.com
2,3-Arylpyridylindole derivativesA549G0/G1 and G2/M phase arrest nih.gov
N-aryl-2-trifluoromethyl-quinazoline-4-amine analoguesLeukemia cellsG2/M phase arrest ssrn.com
Programmed Cell Death (Apoptosis) Induction (e.g., Caspase activation)

The induction of apoptosis is a key characteristic of many anticancer agents. Research has shown that quinazoline derivatives can trigger this process through various mechanisms, including the activation of caspases. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, which contain a chloro-benzenesulfonamide moiety, have been found to induce apoptosis in HCT-116, HeLa, and MCF-7 cancer cell lines, with an associated increase in caspase activity. mdpi.com In another study, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated the ability to activate caspase-3 and caspase-8, leading to apoptosis in A-594 human epithelial cancer cells. mdpi.com Additionally, a novel quinazoline derivative, compound 18, was found to induce apoptosis in MGC-803 cells by down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, and up-regulating the pro-apoptotic protein Bax, as well as cleaved PARP. mdpi.com

The table below highlights the pro-apoptotic activity of selected quinazoline derivatives.

Compound/Derivative ClassCell LineKey Apoptotic Events
5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesHCT-116, HeLa, MCF-7Caspase activation mdpi.com
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-onesA-594Caspase-3 and Caspase-8 activation mdpi.com
Quinazoline derivative (compound 18)MGC-803Down-regulation of Bcl-2 and Mcl-1, up-regulation of Bax and cleaved PARP mdpi.com

Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a well-established anticancer strategy. Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization.

A study on 4-(N-Cycloamino)phenylquinazolines identified them as a new class of tubulin inhibitors that act at the colchicine (B1669291) site. nih.gov The most potent compound from this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), exhibited significant potency against tubulin assembly with an IC50 of 0.77 μM and substantially inhibited colchicine binding. nih.gov Another investigation led to the discovery of novel quinazoline derivatives as tubulin polymerization inhibitors that also target the colchicine binding site. nih.gov The compound designated as Q19 from this series showed potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 value of 51 nM. nih.gov Furthermore, N-aryl-2-trifluoromethylquinazoline-4-amine analogues have been found to inhibit tubulin polymerization and disrupt cellular microtubule networks by targeting the colchicine site. ssrn.com A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed based on the core of known tubulin inhibitors and showed significant anticancer activity. nih.gov

The inhibitory effects of various quinazoline derivatives on tubulin polymerization are summarized in the table below.

Compound ClassTarget SiteIC50 (Tubulin Polymerization)
4-(N-Cycloamino)phenylquinazolines (e.g., compound 5f)Colchicine site0.77 μM nih.gov
Novel quinazoline derivatives (e.g., Q19)Colchicine binding siteNot specified, but potent inhibitor nih.gov
N-aryl-2-trifluoromethyl-quinazoline-4-amine analoguesColchicine siteNot specified, but effective inhibitors ssrn.com

DNA Replication and Repair Pathway Modulation

Targeting DNA replication and repair pathways is another effective strategy in cancer therapy. Certain derivatives of quinazoline have shown promise as inhibitors of key enzymes in these pathways, such as PARP and topoisomerases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. A series of novel 4-Hydroxyquinazoline (B93491) derivatives have been designed and synthesized as PARP inhibitors. One such compound, designated B1, exhibited an IC50 value of 63.81 ± 2.12 nM against PARP1. nih.gov Another study focused on quinazolinone-based derivatives as potential PARP-1 inhibitors, with one compound (12c) showing an IC50 of 30.38 nM, comparable to the known PARP inhibitor Olaparib. rsc.org Furthermore, quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors, with one compound (Cpd36) displaying remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov

The following table presents the PARP inhibitory activity of different quinazoline derivative classes.

Compound ClassTargetIC50
4-Hydroxyquinazoline derivatives (e.g., B1)PARP163.81 ± 2.12 nM nih.gov
Quinazolinone derivatives (e.g., 12c)PARP-130.38 nM rsc.org
Quinazoline-2,4(1H,3H)-dione derivatives (e.g., Cpd36)PARP-10.94 nM nih.gov
PARP-20.87 nM nih.gov
Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Their inhibition can lead to DNA damage and apoptosis. Research into pyrazolo[4,3-f]quinoline derivatives has identified compounds with topoisomerase inhibitory activity. For example, compound 2E from this series was highly active in preventing the catalytic activity of topoisomerase IIα, with an inhibition of 88.3%, which is similar to the positive control, etoposide. mdpi.com In a different study, new rsc.orgnih.govnih.govtriazolo[4,3-c]quinazolines were designed as intercalative Topoisomerase II inhibitors, with compound 16 showing a significant catalytic inhibitory effect at a concentration of 10 μM. nih.gov

The table below summarizes the topoisomerase inhibitory activity of specific quinazoline derivatives.

Compound ClassTargetActivity
Pyrazolo[4,3-f]quinoline derivatives (e.g., 2E)Topoisomerase IIα88.3% inhibition mdpi.com
rsc.orgnih.govnih.govtriazolo[4,3-c]quinazolines (e.g., 16)Topoisomerase IICatalytic inhibition at 10 μM nih.gov
Dihydrofolate Reductase (DHFR) Inhibition

The quinazoline scaffold is a well-established pharmacophore known for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides and amino acids. nih.govnih.gov Antifolates that target DHFR can disrupt DNA replication and cell proliferation, making them effective anticancer, antibacterial, and antiparasitic agents. nih.govnih.gov

Research into quinazoline-based compounds has identified numerous derivatives with potent DHFR inhibitory activity. nih.gov Specifically, 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been a focus of study, with some compounds demonstrating significantly greater activity than the reference drug, Methotrexate (B535133). nih.gov The inhibitory action is closely tied to the substitution patterns on the quinazoline nucleus, which influence the compound's binding within the enzyme's active site. nih.gov While direct studies on this compound are not extensively detailed in the available literature, the established activity of the broader quinazoline class suggests that it and its derivatives are promising candidates for DHFR inhibition. nih.govnih.gov The thiophene moiety, present in other heterocyclic DHFR inhibitors, may further contribute to this potential. nih.gov

Preclinical In Vitro Cytotoxicity Evaluation

The cytotoxic potential of quinazoline derivatives has been extensively evaluated against a wide array of human cancer cell lines. These studies are crucial for identifying compounds with promising anticancer activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability and determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀).

Derivatives of the quinazoline scaffold have demonstrated broad-spectrum cytotoxic effects. For instance, certain morpholine-substituted quinazolines showed significant activity against A549 (lung), MCF-7 (breast), and SH-SY5Y (neuroblastoma) cell lines, with IC₅₀ values in the low micromolar range. rsc.org Similarly, a series of novel 4-aniline quinazoline derivatives exhibited potent inhibitory activity against MDA-MB-231 (breast) and A549 (lung) cancer cells, with the most active compound showing an IC₅₀ of 4.53 μM against MDA-MB-231. nih.gov Further studies on chalcone-incorporated quinazolines revealed potent activity against A549, MCF-7, HT-29 (colon), and A-375 (melanoma) cell lines. semanticscholar.org The data from various studies highlights the versatility of the quinazoline core in generating derivatives with significant and selective anticancer properties across different cancer types. rsc.orgnih.govsemanticscholar.orgnih.gov

Below is a table summarizing the in vitro cytotoxicity of various quinazoline derivatives against several human cancer cell lines.

Cell LineCancer TypeDerivative TypeIC₅₀ (µM)
A549 Lung4-Anilinoquinazoline (Y22)>50
A549 LungMorpholine substituted (AK-3)10.38
A549 LungMorpholine substituted (AK-10)8.55
A549 LungChalcone (B49325) incorporated (11g)0.10
MCF-7 BreastMorpholine substituted (AK-3)6.44
MCF-7 BreastMorpholine substituted (AK-10)3.15
MCF-7 BreastChalcone incorporated (11g)0.17
HT-29 ColonChalcone incorporated (11g)0.13
HepG2 LiverQuinazoline-oxymethyltriazole (8j)8.55
MDA-MB-231 Breast4-Anilinoquinazoline (Y22)4.53
HCT116 ColonQuinazoline-oxymethyltriazole (8a)5.33
A-375 MelanomaChalcone incorporated (11g)>10

This table is for illustrative purposes and combines data from studies on various quinazoline derivatives to show the general cytotoxic potential of this class of compounds. rsc.orgnih.govsemanticscholar.orgnih.gov

Preclinical In Vivo Efficacy Studies

Following promising in vitro results, select quinazoline derivatives have been advanced to preclinical in vivo models to assess their efficacy in a more complex biological system. These studies typically involve animal models, such as mice with tumor xenografts or induced inflammation, to evaluate the therapeutic potential of the compounds.

In one study, a novel 4-hydroxyquinazoline derivative, referred to as B1, was tested in an in vivo tumor model. mdpi.com The results showed that the compound significantly suppressed tumor growth, providing evidence of its potential as an anticancer agent in a living organism. mdpi.com An acute toxicity study also suggested a favorable safety profile for this compound. mdpi.com In a different context, a 6-amino-4-phenethylaminoquinazoline derivative (11q) was evaluated in a rat model of inflammation. nih.gov This compound exhibited a tangible anti-inflammatory effect on carrageenan-induced paw edema, demonstrating its potential to mitigate inflammatory responses in vivo. nih.gov Such studies are a critical step in the drug development pipeline, bridging the gap between cellular assays and potential clinical applications.

Anti-inflammatory Activity and Molecular Targets

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. rajpub.com Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Several series of quinazoline and quinazolinone derivatives have been synthesized and evaluated for their COX inhibitory activity. rajpub.comresearchgate.net Many of these compounds have shown potent and selective inhibition of the COX-2 enzyme. researchgate.net For example, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives demonstrated strong COX-2 inhibitory activity with IC₅₀ values in the sub-micromolar range and high selectivity indices, comparable to the reference drug celecoxib. researchgate.net The structural features of these quinazoline derivatives allow them to bind effectively to the active site of the COX-2 enzyme. rajpub.comresearchgate.net Molecular docking studies have further elucidated the binding modes, confirming favorable interactions within the COX-2 binding pocket while showing insignificant interactions with the COX-1 active site. researchgate.net

The table below presents data on the COX-2 inhibitory activity of representative quinazolinone derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
Derivative 4 >1000.33>303
Derivative 6 >1000.40>250
Derivative 8 >1000.70>142
Celecoxib (Reference) >1000.30>333
Diclofenac (Reference) 3.90.84.87

Data is illustrative of research on quinazolinone derivatives as COX inhibitors. rajpub.comresearchgate.net

Modulation of Inflammatory Mediators

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of key enzymatic pathways that produce inflammatory mediators. The most direct mechanism is the inhibition of cyclooxygenase (COX) enzymes, as detailed previously. By blocking COX-2, these compounds effectively reduce the production of prostanoids, such as prostaglandins, which are pivotal in mediating inflammatory responses, pain, and fever. researchgate.net

The inhibition of prostaglandin (B15479496) synthesis is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) and is the principal mechanism by which quinazoline-based COX inhibitors exert their therapeutic effects. While the primary focus has been on the prostaglandin pathway, the broader anti-inflammatory profile, including potential effects on other mediators like histamine (B1213489) and serotonin, remains an area for further investigation.

Nuclear Factor-kappa B (NF-κB) Pathway Transcriptional Activity Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immune responses, cell proliferation, and survival. nih.gov Dysregulation and hyperactivation of the NF-κB pathway are hallmarks of many cancers and chronic inflammatory diseases. encyclopedia.pub Consequently, inhibitors of this pathway are of significant therapeutic interest.

Quinazoline derivatives have been identified as a novel structural class of potent NF-κB inhibitors. nih.gov Structure-activity relationship studies have led to the development of compounds that effectively block NF-κB transcriptional activation. nih.gov For example, the quinazoline derivative EVP4593 (also known as QNZ) was found to block NF-κB signaling at nanomolar concentrations. encyclopedia.pub Another derivative, 11q, containing a 4-phenoxyphenethyl moiety, demonstrated strong inhibitory effects on both NF-κB transcriptional activation and the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine regulated by NF-κB. nih.gov The ability of these compounds to inhibit the NF-κB pathway underscores their potential as dual-action agents that can target both inflammatory processes and cancer cell survival mechanisms. nih.govencyclopedia.pub

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK2, p38α, JNK3)

Derivatives of the quinazoline scaffold have been identified as modulators of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade in regulating cellular processes such as inflammation, proliferation, and apoptosis. Research into pyrazolo[1,5-a]quinazoline derivatives has shown that these compounds can act as ligands for key kinases within this pathway, including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3).

Molecular modeling studies suggest that these quinazoline-based compounds can effectively bind to the active sites of ERK2, p38α, and JNK3. The binding affinity appears highest for JNK3, indicating a degree of selectivity. The interaction is stabilized by key amino acid residues within the kinase binding pockets. By inhibiting these kinases, the compounds can interfere with the downstream signaling that leads to inflammatory responses. This targeted inhibition of MAPK pathways represents a significant mechanism contributing to the anti-inflammatory profile of this class of compounds.

Preclinical In Vitro and In Vivo Models (e.g., carrageenan-induced paw edema)

The anti-inflammatory potential of quinazoline derivatives has been substantiated in established preclinical models. A primary in vivo model used for this evaluation is the carrageenan-induced paw edema test in rodents, a standard assay for acute inflammation. In this model, the injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, or swelling. The initial phase involves the release of mediators like histamine and serotonin, while the later phase is associated with the production of prostaglandins and cytokines, mediated by enzymes such as cyclooxygenase-2 (COX-2).

Studies on novel quinazoline derivatives demonstrate a significant, dose-dependent inhibition of paw edema formation. nih.gov In some cases, the efficacy of these compounds at certain concentrations is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov The reduction in paw volume following administration of the test compounds indicates their ability to suppress the acute inflammatory cascade. nih.govresearchgate.net These findings from in vivo models provide crucial evidence of the anti-inflammatory activity of the quinazoline scaffold, supporting its potential for further therapeutic development.

Table 1: Anti-Inflammatory Activity of Quinazolinone Derivatives in Carrageenan-Induced Paw Edema Model This table is interactive. You can sort and filter the data.

Compound ID Substitution Pattern Edema Inhibition (%) Reference Compound Edema Inhibition (%) (Reference)
Compound 21 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one 32.5 Phenylbutazone 38.6
Compound 15 3-[2'-(3''-chloro-2''-oxo-4''-(p-chlorophenyl)azetidin-1''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one 30.1 Phenylbutazone 38.6
Compound 17 3-[2'-(2''-(phenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-quinazolin-4-one 27.2 Phenylbutazone 38.6
Compound 11 3-[2'-(3''-chloro-2''-oxo-4''-(phenyl)azetidin-1''-yl)phenyl]-2-methyl-quinazolin-4-one 24.6 Phenylbutazone 38.6
Compound 5 3-[2'-(benzylideneamino)phenyl]-2-methyl-quinazolin-4-one 15.1 Phenylbutazone 38.6

Data synthesized from studies on quinazolinone analogs. researchgate.net

Antimicrobial Activity and Resistance Mechanisms

The quinazoline framework is a recognized pharmacophore in the development of new antimicrobial agents. eurekaselect.com Derivatives have demonstrated a wide spectrum of activity, including antibacterial and antifungal effects, making them a subject of considerable interest amid rising concerns about antimicrobial resistance. mdpi.comeco-vector.com

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Derivatives of this compound have shown notable efficacy against a range of bacteria. Their activity spans both Gram-positive and Gram-negative species, although many derivatives exhibit greater potency against Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis. acs.org This may be attributable to the structural differences in the bacterial cell wall, with the less complex wall of Gram-positive bacteria potentially allowing for better compound permeability. nih.gov

Importantly, research has demonstrated that certain quinazolinone compounds are active against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin- and linezolid-resistant strains. acs.orgnih.gov The minimum inhibitory concentrations (MICs) for some of these derivatives are in the low microgram-per-milliliter range, indicating potent bactericidal or bacteriostatic activity. acs.orgubc.ca

Table 2: Antibacterial Activity (MIC, μg/mL) of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

Compound ID S. aureus ATCC 29213 S. aureus (Vancomycin-Resistant) E. faecalis (Vancomycin-Resistant) E. coli 8739 S. typhimurium 14028
Compound 2 2 2 ≥16 >16 >16
Compound 27 0.5 ≤0.5 ≥16 >16 >16
Compound 4a 8 N/A N/A 8 4
Compound 4c 16 N/A N/A 8 4
Compound 5a 2 N/A N/A 4 1

Data compiled from multiple studies on different derivative series. acs.orgubc.ca N/A indicates data not available from the source.

Cell Wall Synthesis Inhibition (e.g., Penicillin-Binding Protein (PBP) inhibition)

A primary mechanism underlying the antibacterial action of quinazolinone derivatives against Gram-positive bacteria is the inhibition of cell wall synthesis. This is achieved by targeting penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the final steps of peptidoglycan synthesis. acs.org

Specifically, certain quinazolinone compounds have been shown to inhibit PBP1 and PBP2a in MRSA. acs.org The resistance of MRSA to most β-lactam antibiotics is conferred by PBP2a, which has a low affinity for these drugs due to a closed active site. nih.gov Some quinazolinones can bind to an allosteric site on PBP2a, inducing a conformational change that opens the active site. nih.gov This allosteric regulation makes the enzyme susceptible to inhibition, thereby disrupting cell wall construction and leading to bacterial cell death. This novel, non-β-lactam mechanism of PBP2a inhibition makes these compounds promising candidates for overcoming MRSA resistance. nih.gov

Membrane Disruption and Self-Promoted Uptake

While direct, large-scale membrane disruption is not a widely documented primary mechanism of action for the quinazoline class, their interaction with the bacterial cell membrane is crucial for their activity. The ability of these compounds to traverse the cell membrane is a prerequisite for reaching intracellular targets. The lipophilicity of the molecule, influenced by various chemical substituents, plays a key role. For instance, the addition of hydrophobic moieties, such as a naphthyl radical, can increase the compound's solubility within the lipid-rich environment of the bacterial membrane, facilitating its passage into the cell. nih.gov

The "self-promoted uptake" pathway is a specific mechanism used by certain cationic antimicrobials, like aminoglycosides, to cross the outer membrane of Gram-negative bacteria. This process involves the displacement of stabilizing divalent cations (Mg²⁺ and Ca²⁺) from the lipopolysaccharide (LPS) layer, which locally disrupts the membrane and allows the antimicrobial to enter. Currently, there is no direct evidence to suggest that quinazoline derivatives utilize this specific self-promoted uptake pathway. Their uptake appears to be governed more by passive diffusion related to their physicochemical properties.

Antifungal Activity

In addition to their antibacterial properties, various quinazoline and quinazolinone derivatives have demonstrated significant antifungal activity. eco-vector.com These compounds have been tested against a panel of pathogenic fungi and yeasts, including species of Aspergillus, Candida, and various plant-pathogenic fungi like Fusarium oxysporum.

The efficacy of these compounds varies based on their specific chemical structures. For example, studies have shown that certain hydrazone and pyrazole-containing quinazolinone derivatives exhibit potent activity against Candida albicans and Aspergillus niger, with MIC values that are, in some cases, comparable or superior to the standard antifungal drug Clotrimazole. ubc.ca The presence of halogen atoms, such as chlorine, on the quinazolinone structure has also been shown to enhance inhibitory effects against specific fungal species. This broad-spectrum activity highlights the versatility of the quinazoline scaffold for the development of novel antifungal agents.

Anti-Biofilm Activity

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov The quinazoline scaffold has emerged as a promising starting point for the development of anti-biofilm agents. A library of compounds based on a 2-aminoquinazoline (B112073) (2-AQ) scaffold was explored for its anti-biofilm capabilities against Mycobacterium smegmatis, a surrogate for Mycobacterium tuberculosis. This study successfully identified 2-AQ derivatives with significant biofilm inhibition activity. nih.gov

Further research into quinazolinone derivatives has shown their efficacy against biofilm formation in various pathogenic microbes. For instance, certain pyrimidin-4-yl quinazolin-4(3H)-one conjugates were found to effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have identified quinazolinone derivatives with anti-biofilm activity against Candida albicans and compounds that attenuate biofilm formation in Pseudomonas aeruginosa by inhibiting its quorum sensing transcriptional regulator PqsR. nih.gov Another specific derivative, 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile, has also been evaluated for its properties related to inhibiting biofilm formation. researchgate.net

Evaluation of Structure-Activity Relationship for Antimicrobial Potency

The antimicrobial potency of quinazoline derivatives is heavily influenced by the nature and position of substituents on the quinazoline core. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing these compounds for greater efficacy. nih.govresearchgate.net

Key findings from various SAR studies indicate that:

Substitution at positions 2 and 3: The groups substituted at the 2 and 3 positions of the quinazolinone ring are critical for modulating antimicrobial activity. The presence of a substituted aromatic ring at position 3, and methyl or thiol groups at position 2, are often considered essential for potency. nih.govresearchgate.net

Substitution at position 4: The introduction of an amine or substituted amine at the 4th position can enhance antimicrobial activity. nih.gov

Halogenation: The presence of halogen atoms, such as chlorine or bromine, at the 6 and 8 positions of the quinazolinone ring has been shown to improve antimicrobial properties. nih.gov

2-Substituted Quinazolines: A high-throughput screening identified a novel 2-substituted quinazoline as an antibacterial agent. Subsequent SAR studies led to the synthesis of a derivative with improved broad-spectrum antibacterial activity against several bacterial strains, which was found to inhibit the transcription and translation of bacterial RNA. nih.gov

4-Thioquinazoline Derivatives: For 4-thioquinazoline derivatives containing a chalcone moiety, SAR has been studied in the context of antiviral activity against the Tobacco Mosaic Virus (TMV), demonstrating that these compounds can be effective viral control agents. nih.govresearchgate.net

Preclinical In Vitro and In Vivo Models

The evaluation of quinazoline derivatives relies on a variety of preclinical models to determine their biological activity and potential therapeutic efficacy.

In Vitro Models:

Antimicrobial and Anti-biofilm Assays: Standard broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Anti-biofilm activity is often assessed using crystal violet staining methods to quantify biofilm mass. nih.gov

Antiviral Assays: In vitro antiviral activity is commonly tested in cell cultures. For example, anti-HIV activity of quinazoline derivatives has been evaluated in human T-lymphocyte (MT-4) cells by measuring the inhibition of virus-induced cytopathic effects. tandfonline.comnih.gov Anti-influenza activity is often assessed in cell lines like HEK293T. urfu.ru

Anticancer Screening: A panel of human cancer cell lines is typically used for initial screening. Examples include COLO205 (colorectal), H460 (lung), HCT-15 (colon), and HCC1937 (breast) cell lines, with cell viability measured by assays like the MTT assay. mdpi.comnih.gov

Enzyme Inhibition Assays: For activities like anti-diabetic potential, the inhibitory effect on specific enzymes such as α-glucosidase and α-amylase is measured. mdpi.comnih.gov

In Vivo Models:

Infection Models: The efficacy of antimicrobial quinazolines has been tested in animal models such as the neutropenic mouse thigh infection model for S. aureus and systemic K. pneumoniae infection models in mice. nih.govmdpi.comnih.gov

Anticancer Models: Tumor xenograft models in mice are commonly used to evaluate the in vivo antitumor effects of lead compounds. mdpi.com

Anti-diabetic Models: The anti-diabetic efficacy of quinoline (B57606) and quinazoline derivatives has been assessed in rat models of diabetes mellitus, where reductions in blood glucose levels are measured. nih.gov

Other Biological Activities under Preclinical Investigation

Antiviral Activities (e.g., Anti-HIV, Anti-Influenza)

The quinazoline scaffold is a key component in a variety of derivatives exhibiting a broad spectrum of antiviral activities. researchgate.net

Anti-Influenza Activity: Numerous 2,4-disubstituted quinazoline derivatives have been synthesized and shown to possess potent in vitro activity against the influenza A virus, with low cytotoxicity. nih.govsci-hub.se Some of these compounds have demonstrated superior activity against the influenza A/WSN/33 (H1N1) virus compared to the reference drug ribavirin (B1680618). urfu.runih.gov Studies have also explored derivatives with moderate activity against the H5N1 influenza virus. nih.gov One compound, 2-Methylquinazolin-4(3H)-one, was identified as an active component that inhibits H1N1 replication and alleviates virus-induced acute lung injury in mice. mdpi.com

Anti-HIV Activity: The quinazoline core has been extensively studied for its potential in developing anti-HIV agents. tandfonline.comnih.gov Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and screened for their in vitro antiviral activity against HIV-1 in MT-4 cells. hakon-art.com One derivative, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one, showed modest protection against the replication of HIV-1. hakon-art.com Other research has focused on quinazolinone-incorporated coumarin (B35378) scaffolds and quinazolinone benzamide (B126) derivatives as potential HIV-1 inhibitors. benthamdirect.com

Other Antiviral Activities: Beyond influenza and HIV, quinazoline derivatives have shown promise against other viruses. Certain 2-substituted quinazolinones were active against two types of varicella zoster virus and human cytomegalovirus. urfu.ru Additionally, 4-thioquinazoline derivatives containing a chalcone fragment have demonstrated significant activity against the Tobacco Mosaic Virus (TMV), proving more effective than ribavirin in some cases. nih.govnih.gov

Compound Class Virus Target Key Findings References
2,4-disubstituted quinazolinesInfluenza A (H1N1)Potent in vitro activity, low cytotoxicity; some compounds more active than ribavirin. nih.gov, sci-hub.se, urfu.ru
2-Methylquinazolin-4(3H)-oneInfluenza A (H1N1)Inhibits virus replication and alleviates acute lung injury in mice. mdpi.com
2,3-disubstituted quinazolin-4(3H)-onesHIV-1Screened for in vitro activity; one derivative showed 15% maximum protection. hakon-art.com
Hybrid quinazoline-triazine derivativesHIV-1, HIV-2Evaluated for in vitro anti-HIV activity in human MT-4 cells. tandfonline.com, nih.gov
4-thioquinazoline-chalcone derivativesTobacco Mosaic Virus (TMV)Showed appreciable protective activities, superior to ribavirin. nih.gov
2-substituted quinazolinonesVaricella zoster virus, Human cytomegalovirusActive against both DNA viruses with EC50 values in the low micromolar range. urfu.ru

Antimalarial and Antiprotozoal Activities

The quinazoline framework is a recognized scaffold for the development of antiprotozoal agents, particularly against malaria. Several series of quinazoline derivatives have been evaluated for their in vitro antiplasmodial activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains. cbijournal.com For instance, 4-alkoxy-2-trichloromethyl quinazoline derivatives were found to be highly effective against the multiresistant K1 P. falciparum strain. mdpi.com

In the broader category of antiprotozoal agents, related chloroquinoline-based chalcones have been synthesized and evaluated. While they showed relatively low activity against P. falciparum, several compounds were found to be more active against Entamoeba histolytica than the standard drug metronidazole, while remaining non-toxic to human cell lines. nih.gov

Anti-Diabetic Potential

The potential of quinazoline derivatives as anti-diabetic agents is an emerging area of research. A series of 3-substituted quinazoline-2,4-diones were synthesized and evaluated for their ability to inhibit enzymes responsible for diabetic conditions. Molecular docking studies indicated that these compounds had high inhibitory activity against alpha-amylase and alpha-glucosidase. mdpi.com

While not quinazolines, closely related quinoline derivatives have also been developed as potent α-glucosidase inhibitors. One lead compound from this class demonstrated significant anti-diabetic efficacy in a rat model of diabetes mellitus, evidenced by reduced blood glucose levels and improved pancreatic islet architecture. nih.gov These findings suggest that the broader quinoline/quinazoline scaffold is a promising area for the discovery of new anti-diabetic agents. nih.gov

Central Nervous System (CNS) Activities (e.g., anticonvulsant, anxiolytic, sedative-hypnotic)

The quinazoline scaffold is a prominent heterocyclic structure recognized for its broad spectrum of pharmacological properties, attracting significant interest in medicinal chemistry. mdpi.com Among its diverse biological effects, the investigation of quinazoline derivatives has revealed significant activities within the central nervous system (CNS), including anticonvulsant, anxiolytic, and sedative-hypnotic effects. mdpi.comnih.gov While specific CNS activity for this compound is not extensively detailed in the reviewed literature, the examination of its structural analogs provides insight into the potential neurological effects of this class of compounds. Research has particularly focused on the quinazolin-4(3H)-one core, a close derivative, which has been a foundational structure for developing CNS-active agents. mdpi.comnih.gov

Anticonvulsant Activity

A substantial body of research has been dedicated to evaluating quinazolin-4(3H)-one derivatives for their potential to manage epileptic seizures. These investigations frequently employ standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, to identify and characterize anticonvulsant activity. nih.govnih.govnih.gov The scPTZ model is considered a reliable predictor for compounds effective against absence seizures, while the MES model helps identify agents that may prevent the spread of generalized tonic-clonic seizures. nih.gov

Studies have shown that various substitutions on the quinazolinone ring system significantly influence efficacy. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-ones demonstrated anticonvulsant properties, with some compounds offering up to 100% protection against PTZ-induced seizures. mdpi.comnih.gov The substitution at position 3 has been identified as particularly critical; analogues with a butyl substitution have shown a significant effect on preventing seizure spread and raising the seizure threshold. nih.gov Similarly, other research has highlighted derivatives that exhibit potent anti-MES activity. nih.gov One promising compound, 8h (a 5-phenyl- nih.govresearchgate.netnuph.edu.uatriazolo[4,3-c]quinazolin-3-amine derivative), displayed an ED₅₀ value of 27.4 mg/kg in the MES test, which was superior to the reference drug valproate. nih.gov

The molecular mechanisms underlying the anticonvulsant effects of these derivatives are believed to involve the modulation of GABAergic neurotransmission. mdpi.comnih.gov The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. Some active compounds are suggested to act as positive allosteric modulators of the GABA-A receptor. mdpi.com This hypothesis is supported by in vivo antagonism assays where the anticonvulsant effect of certain quinazolinones was reversed by flumazenil, a known GABA-A receptor antagonist. mdpi.com Additionally, the inhibition of carbonic anhydrase II has been explored as another potential mechanism of action. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

Anxiolytic and Sedative-Hypnotic Activities

The quinazoline framework is also a recognized pharmacophore for anxiolytic and sedative-hypnotic agents. The historical sedative-hypnotic drug methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, is a well-known example, though its clinical use was discontinued. mdpi.com Modern research aims to separate the desired anxiolytic or anticonvulsant effects from undesirable sedative properties.

Investigations into newer series of quinazolinone derivatives have identified compounds with significant CNS depressant and sedative-hypnotic activities. nih.gov For example, a series of 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were screened, and most of the synthesized compounds exhibited notable sedative-hypnotic effects as measured by the actophotometer screen. nih.gov Another study focused on synthesizing 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives, identifying five compounds that showed good anti-anxiety activity in elevated plus maze and hole board tests, comparable to diazepam, without inducing neurotoxicity. The structural features deemed essential for this anti-anxiety activity included methyl/methoxy (B1213986) groups on a phenyl hydrazine (B178648) ring and specific substitutions at the 3rd position of the quinazoline ring.

Table 2: Anxiolytic and Sedative-Hypnotic Activity of Selected Quinazoline Derivatives

Structure Activity Relationship Sar Analysis of Quinazoline Thiophene Conjugates

Impact of Substitution at the Quinazoline (B50416) Core

The quinazoline ring offers several positions for substitution, with the C-2, C-4, C-6, and C-7 positions being the most extensively studied for their impact on pharmacological activity.

The C-2 position of the quinazoline ring plays a crucial role in the interaction of the molecule with its biological targets. The introduction of various aryl or heteroaryl groups at this position can significantly modulate the compound's bioactivity. For instance, the presence of a thiophene (B33073) ring, as in the title compound, is a key determinant of its pharmacological profile.

SAR studies on 2-substituted quinazolines have revealed that both the electronic properties and the steric bulk of the substituent are critical. In the development of antibacterial agents, a series of 2-substituted quinazolines were synthesized and evaluated, leading to the discovery of a compound with broad-spectrum activity. This highlights the potential for discovering potent therapeutic agents through modifications at this position. Further research has shown that combining the quinazoline core with other heterocyclic systems, such as pyrazole (B372694), at the C-2 position can lead to potent α-glucosidase inhibitors.

The nature of the linker between the quinazoline core and the C-2 substituent also influences activity. For example, the introduction of an imidazole (B134444) or a triazole moiety on a 2-alkyl side chain has been shown to increase anti-inflammatory effects. The synthesis of 2-aryl/heteroaryl quinazoline derivatives has been a significant area of research, with studies indicating that these modifications can lead to compounds with promising anti-Alzheimer's and anti-mycobacterial activities.

Table 1: Influence of C-2 Position Modifications on Bioactivity
Compound SeriesC-2 SubstituentObserved BioactivityKey Finding
Quinazolinone-pyrazole hybridsDiphenyl pyrazoleα-glucosidase inhibitionSubstitutions on the phenyl rings of the pyrazole moiety affect inhibitory activity. researchgate.net
2-Aryl/heteroaryl quinazolinesAryl/Heteroaryl groupsAnti-Acetylcholinesterase (Anti-AChE)Specific substitutions led to micromolar level IC50 values, suggesting potential for anti-Alzheimer's agents. researchgate.net
2-Substituted quinazolinesVarious substituentsAntibacterialLed to a compound with broad-spectrum antibacterial activity that inhibits bacterial RNA transcription/translation. acs.org

The 4-aminoquinazoline scaffold is considered a privileged structure in medicinal chemistry and is present in numerous approved drugs. proquest.com The introduction of an amino group at the C-4 position is a common strategy to enhance biological effects. These derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antihypertensive activities. proquest.com

The nature of the substituent on the C-4 amino group is critical. For example, 4-anilinoquinazolines, where an aniline (B41778) group is attached at C-4, have been extensively studied as cytotoxic agents. The activity of these compounds is further influenced by substitutions on the aniline ring itself, as well as on the quinazoline core. For instance, derivatives with a bromine or chlorine at C-6 and a nitro group on the aniline moiety have shown significant antiprotease effects, which could contribute to their anticancer properties. nih.gov The replacement of the chlorine at C-4 with various amines is a well-documented method for synthesizing a diverse library of bioactive compounds. researchgate.net

Table 2: Effects of C-4 Position Alterations on Bioactivity
Core StructureC-4 ModificationTarget/ActivitySAR Observation
QuinazolineAmino substitution (4-aminoquinazolines)Various (EGFR, VEGFR-2, Aurora kinase, etc.)This scaffold is a privileged structure found in many kinase inhibitors and other bioactive compounds. proquest.comnih.gov
2-Morpholin-1-yl-quinazoline4-Anilino substitution with additional halogens/nitro groupsCytotoxic, AntiproteaseSubstitution with halogens (Cl, Br) on the quinazoline ring and a nitro group on the aniline moiety enhances activity. nih.gov
2,4-Dichloroquinazoline (B46505)Regioselective replacement of Cl with an amino groupVarious pharmacological targetsA common and effective strategy for creating diverse libraries of 4-aminoquinazoline derivatives. researchgate.net

Substitutions at the C-6 and C-7 positions of the quinazoline ring are pivotal for enhancing bioactivity and modulating selectivity, particularly for kinase inhibitors. These positions are often solvent-exposed in the ATP-binding pocket of kinases, allowing for the introduction of larger and more complex functional groups to improve potency and pharmacokinetic properties.

In the context of EGFR tyrosine kinase inhibitors, a long-chain substituent at the 6- and/or 7-position is often employed to enhance the solubility of the inhibitor molecule. ekb.eg The introduction of two dioxo groups at these positions has been explored to evaluate antiproliferative effects. ekb.eg Furthermore, the enhancement of inhibitory efficacy is often observed with substitutions at these positions. ekb.eg

Research on RIPK2/3 kinase inhibitors has demonstrated that tuning substitutions at C-6 and C-7 can lead to significant changes in potency and selectivity. nih.gov Similarly, for multitargeted receptor tyrosine kinase (RTK) inhibitors, the quinazoline scaffold shows bulk tolerance at the 6- and 7-positions, allowing for modifications that can lead to potent inhibition of multiple kinases like EGFR, VEGFR-2, and PDGFR-β. nih.gov The introduction of heterocyclic rings at the C-6 position has been shown to enhance water solubility. ekb.eg

Table 3: Bioactivity Enhancement through C-6 and C-7 Substitutions
Compound ClassC-6/C-7 SubstituentBiological TargetEffect of Substitution
Quinazoline-based Kinase InhibitorsLong-chain groupsEGFR Tyrosine KinaseEnhances solubility and interaction with the solvent-exposed region. ekb.eg
Quinazoline DerivativesDioxo groupsEGFR-TKEvaluated for antiproliferative effects. ekb.eg
Quinazoline-based RIPK InhibitorsVarious modificationsRIPK2/3 KinasesTuning substitutions leads to changes in potency and selectivity. nih.gov
Multi-target RTK InhibitorsBulky groupsEGFR, VEGFR-2, PDGFR-βThe scaffold shows bulk tolerance, allowing for modifications that lead to potent multi-kinase inhibition. nih.gov

Modifications at the N-1 position of the quinazoline ring are less common compared to other positions but can still significantly influence the pharmacological profile of the resulting compounds. The N-1 nitrogen, being part of the pyrimidine (B1678525) ring, can be alkylated or otherwise substituted to alter the electronic and steric properties of the molecule.

In a study of novel NHE-1 inhibitors, N1-alkylated quinazoline-2,4(1H,3H)-dione and quinazoline-4(3H)-one derivatives were synthesized. The structure-activity analysis suggested that the size of the N1-substituent plays a role in the compound's activity. For instance, bulky allyl and benzyl (B1604629) N1-substituents favored a methyl group at another position, while a small methyl group at N1 could only tolerate an unbranched side chain. nih.gov

Further research into quinoxaline-2,3-diones, which are structurally related to quinazolines, has also highlighted the importance of N1-substitutions for receptor binding. In a study on kainate receptor antagonists, a sulfamoylbenzamide moiety at the N1 position of 7-imidazolyl-6-iodo analogues resulted in the most soluble compounds in the series. nih.gov Molecular modeling and docking studies were used to understand the impact of the N1 substituent on the ability to form additional protein-ligand interactions. nih.gov

Role and Modifications of the Thiophene Moiety

The thiophene ring is a privileged pharmacophore in medicinal chemistry due to its diverse biological activities and its ability to act as a bioisostere for other aromatic systems like benzene (B151609). nih.gov Its incorporation into the quinazoline scaffold at the C-2 position is a key structural feature of the title compound.

Studies on thiophene derivatives have shown that the presence of a methyl group can be fundamental for significant biological activity. For instance, in a series of thiophene derivatives tested for anti-inflammatory properties, the presence of both chlorine and methyl groups was found to be crucial for potent PLA2 inhibition. nih.gov In another study, the potent 5-LOX inhibitory activity of a thiophene derivative was associated with the presence of methyl and methoxy (B1213986) radicals in its structure. nih.gov

In the context of quinazoline-based anticancer agents, the incorporation of a thiophene ring into the quinazoline heterocycle has shown promise for developing highly effective compounds. ekb.eg It has been noted that introducing an electron-withdrawing group at the 5-position of the thiophene can enhance inhibitory efficacy. ekb.eg While a methyl group is generally considered electron-donating, its influence is complex and can also contribute to favorable hydrophobic interactions within a receptor's binding pocket.

Table 4: Role of the 5-Methyl Thiophene Moiety
Compound ClassKey Structural FeatureObserved BioactivityInference for 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline
Thiophene DerivativesMethyl and Chloro groupsAnti-inflammatory (PLA2 inhibition)The methyl group on the thiophene ring is likely a key contributor to the biological activity profile. nih.gov
Thiophene DerivativesMethyl and Methoxy groupsAnti-inflammatory (5-LOX inhibition)The methyl substituent can significantly enhance enzyme inhibitory activity. nih.gov
Quinazoline-Thiophene ConjugatesSubstitution at the 5-position of thiopheneAnticancerModifications on the thiophene ring, such as at the 5-position, can enhance inhibitory efficacy. ekb.eg

Effects of Electron-Withdrawing/Donating Groups on the Thiophene Ring

The electronic properties of substituents on the thiophene ring of quinazoline-thiophene conjugates play a pivotal role in modulating their biological efficacy, particularly as kinase inhibitors. Research into a series of 2-(thiophen-2-yl)quinazoline derivatives has elucidated the differential impact of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on their inhibitory activity.

A significant finding is that the presence of a small, hydrophobic electron-withdrawing group at the 5-position of the thiophene ring generally enhances the antiproliferative activity of these compounds. researchgate.net For instance, derivatives featuring a chlorine or bromine atom at this position have demonstrated increased potency. This enhancement is attributed to the favorable interactions of these groups within the target's binding site. The introduction of an EWG at the 5-position of the thiophene has been shown to improve the inhibitory efficacy against epidermal growth factor receptor (EGFR) kinase. ekb.eg

Conversely, the introduction of electron-donating groups at the same position tends to have a less pronounced or even detrimental effect on activity. The methyl group in this compound is an electron-donating group. While specific activity data for this exact compound is not extensively available in the public domain, the general SAR trend suggests that its potency might be less than its counterparts with electron-withdrawing substituents at the thiophene C-5 position.

The following table summarizes the general structure-activity relationships for substituents on the thiophene ring of 2-(thiophen-2-yl)quinazoline derivatives based on available research for analogous compounds.

Compound Series Substituent at Thiophene C-5 Electronic Effect Observed Biological Activity Trend
2-(5-Halo-thiophen-2-yl)quinazolines-Cl, -BrElectron-WithdrawingIncreased Antiproliferative Activity
2-(5-Nitro-thiophen-2-yl)quinazolines-NO2Strong Electron-WithdrawingPotentially Enhanced Activity
2-(5-Methyl-thiophen-2-yl)quinazolines-CH3Electron-DonatingGenerally Lower Activity than EWG-substituted analogs
2-(5-Methoxy-thiophen-2-yl)quinazolines-OCH3Electron-DonatingGenerally Lower Activity than EWG-substituted analogs

Stereochemical and Conformational Considerations for Biological Potency

The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For quinazoline-thiophene conjugates, the relative orientation of the quinazoline and thiophene rings, as well as the conformation of any flexible linkers, can significantly influence binding affinity and, consequently, biological potency.

In some instances, introducing a flexible linker, such as a methylenamine group at the C-4 position of the quinazoline core, has been explored to increase conformational flexibility. nih.gov This increased flexibility can allow the molecule to adopt a more favorable conformation for binding to the target protein. The coplanarity or specific torsion angle between the quinazoline and thiophene rings can be crucial for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of kinases like EGFR. mdpi.com

Relationship Between Molecular Structure and Multi-Targeting Capabilities

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs targeting receptors like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comdntb.gov.ua The ability of a single molecule to interact with multiple targets, known as polypharmacology, is an increasingly important concept in drug discovery, particularly in complex diseases like cancer.

The molecular structure of quinazoline-thiophene conjugates, including this compound, inherently possesses features that could enable multi-targeting capabilities. The quinazoline core can act as a hinge-binding motif in the ATP-binding site of various kinases. mdpi.com The thiophene moiety, with its potential for various substitutions, can then be tailored to interact with different regions of the kinase active site or even extend into allosteric pockets, thereby modulating selectivity and potency against a panel of kinases.

For example, modifications at the 6 and 7-positions of the quinazoline ring have been shown to influence the kinase selectivity profile. ekb.eg The combination of the 4-chloro substitution on the quinazoline ring and the 5-methylthiophen-2-yl group at the 2-position creates a unique electronic and steric profile that could potentially lead to interactions with multiple protein kinases. The development of quinazoline-based multi-kinase inhibitors is an active area of research, aiming to overcome drug resistance and improve therapeutic outcomes. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 2 5 Methylthiophen 2 Yl Quinazoline and Analogues

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins.

Molecular docking simulations have been extensively used to explore the interaction of quinazoline-based compounds with various enzymatic targets implicated in cancer and inflammation.

EGFR Kinase Domain: The Epidermal Growth Factor Receptor (EGFR) is a primary target in cancer therapy, and the quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors. Docking studies of thiophene-bearing quinazoline analogues reveal that they fit into the ATP-binding pocket of the EGFR kinase domain. The quinazoline core typically forms a critical hydrogen bond with the backbone of Met793 in the hinge region, an interaction essential for inhibitory activity. japsonline.comnih.gov The thiophene (B33073) moiety extends into a hydrophobic pocket, further stabilizing the complex. japsonline.com

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is another important target. Docking studies of quinazolinone derivatives into the COX-2 active site have shown that these molecules can adopt binding modes similar to known selective inhibitors. nih.gov The interactions are primarily hydrophobic, with the quinazolinone core occupying the central cavity of the enzyme.

c-Jun N-terminal Kinase 3 (JNK3): JNK3 is a potential therapeutic target for neurodegenerative diseases. Studies on thiophene-based inhibitors have shown that these compounds bind to the ATP pocket of JNK3, engaging with both hydrophobic pocket-I and hydrophobic pocket-II. rjpbr.com

PARP Active Site: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, making PARP inhibitors a valuable class of anticancer agents. Docking studies of quinazolinone derivatives show a high affinity for the PARP-1 active site, with binding scores often superior to reference inhibitors like Niraparib. ijmphs.com Similar studies on quinazolinone hybrids targeting PARP-10, which is involved in cell proliferation, also demonstrate strong binding within the enzyme's active site. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a validated target for anticancer and antimicrobial drugs. Quinazoline-containing compounds, which share a structural resemblance to folic acid, have been shown to act as competitive inhibitors. researchgate.net Docking simulations indicate that these derivatives occupy the same cavity as the natural ligand, folic acid, and the drug methotrexate (B535133). researchgate.netnih.gov

Thymidylate Synthase (TS): TS is another critical enzyme in DNA synthesis and a target for chemotherapy. Quinazoline folate analogues have been identified as inhibitors of TS. rdd.edu.iq Molecular docking studies of quinazolinone derivatives have been used to investigate their binding modes within the TS active site, comparing them to known inhibitors like raltitrexed. researchgate.net

Docking simulations provide quantitative estimates of binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), which helps in ranking potential inhibitors. For quinazoline analogues, these studies predict strong binding to various targets. The primary mode of action for kinase inhibitors like those targeting EGFR is the competitive blockade of the ATP-binding site, preventing receptor phosphorylation and downstream signaling. For enzymes like DHFR and TS, the mechanism is competitive inhibition of the natural substrate binding site.

The table below summarizes predicted binding affinities for quinazoline analogues against several protein targets from various docking studies.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference(s)
Quinazolinone DerivativesPARP-1-10.34 ijmphs.com
Quinazolinone-Triazole HybridsPARP-10-10.8 researchgate.net
Thiophene-Pyrazoline DerivativesEGFR-8.8 japsonline.com
Quinazolinone DerivativesCOX-2-10.32
Thiophene-Pyrazolourea DerivativesJNK3Not specified in kcal/mol rjpbr.com
Quinazolinone DerivativesDHFRNot specified in kcal/mol researchgate.netnih.gov

Note: The data is derived from studies on various analogues and not on 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline itself. Binding affinities are study-dependent and serve for relative comparison.

A crucial outcome of docking simulations is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic contacts, and pi-stacking, are vital for the stability of the ligand-protein complex.

EGFR Kinase: The most consistently reported interaction for quinazoline-based inhibitors is a hydrogen bond with Met793 . nih.gov Other important residues that form hydrophobic and electrostatic interactions include Lys745 , Thr790 , and Asp855 . nih.gov

PARP-10: Key residues identified in the active site that interact with quinazolinone inhibitors include His887 , Gly888 , Tyr914 , and Ser927 . nih.gov

DHFR: Docking studies of quinazolinones into the DHFR active site show interactions within the same cavity occupied by the natural ligand, folic acid. researchgate.net

COX-2: Key interactions for inhibitors are often with residues such as Tyr385 , Arg120 , and Trp387 . tandfonline.com

The following table details the key amino acid residues involved in the binding of quinazoline analogues to their respective targets.

Target ProteinKey Interacting Amino Acid ResiduesType of Interaction(s)Reference(s)
EGFRMet793, Lys745, Asp855, Thr790Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonds nih.gov
PARP-10His887, Gly888, Tyr914, Ser927Hydrogen Bonding, Hydrophobic Interactions nih.gov
COX-2Tyr385, Arg120, Trp387, Val349Hydrogen Bonding, Hydrophobic Contacts tandfonline.com
DHFRInteracts in the same cavity as methotrexate and folic acid.Competitive Inhibition researchgate.netnih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. For quinazoline derivatives, pharmacophore models have been successfully developed to identify novel EGFR inhibitors. ijmphs.comnih.gov

These models typically consist of a set of features including:

Hydrogen Bond Acceptors (HBA): Often corresponding to the nitrogen atoms in the quinazoline ring.

Hydrogen Bond Donors (HBD): Can be present on substituents.

Aromatic Rings (AR): The quinazoline core and the thiophene ring serve as key aromatic features that engage in hydrophobic and pi-stacking interactions.

Hydrophobic Features (HY): The chloro and methyl groups contribute to hydrophobic interactions within the binding pocket.

By generating and validating such pharmacophore models, researchers can screen large chemical databases to identify novel compounds with the desired structural features for potent inhibitory activity. researchgate.net This approach has led to the discovery of new quinazoline-based EGFR inhibitors with nanomolar activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions.

DFT studies on quinazoline and its derivatives are used to calculate various molecular parameters. These calculations help in understanding the molecule's stability, reactivity, and electronic characteristics.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and polarizable. DFT calculations on 2-thienyl substituted quinazolines have been performed to determine these values and correlate them with experimental data.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is valuable for predicting how the molecule will interact with biological receptors.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.

These quantum chemical insights complement molecular docking and pharmacophore modeling by providing a fundamental understanding of the intrinsic electronic properties that drive the biological activity of this compound and its analogues.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe the reactivity and electronic properties of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Heterocyclic Compounds

Compound Analogue HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
2-(Thiophen-2-yl)quinazoline -6.25 -1.89 4.36
4-Chloro-2-phenylquinazoline (B1330423) -6.54 -2.11 4.43

This table presents hypothetical data based on typical values found for analogous structures in computational chemistry literature.

Molecular Dynamics Simulations to Explore Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are instrumental in understanding the stability of a ligand-protein complex and observing the conformational changes that may occur upon binding. For quinazoline analogues, which are often investigated as kinase inhibitors, MD simulations can elucidate the binding modes and interaction patterns within the active site of a target protein, such as the Epidermal Growth Factor Receptor (EGFR).

A typical MD simulation study of a quinazoline derivative would involve docking the ligand into the binding site of the target protein. The resulting complex is then subjected to a simulation in a solvated environment that mimics physiological conditions. Throughout the simulation, various parameters are monitored, including the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding. Analysis of hydrogen bonds and hydrophobic interactions over the simulation trajectory provides a detailed picture of the key interactions that stabilize the ligand-protein complex. Such studies have been crucial in rationalizing the activity of many quinazoline-based inhibitors and guiding the design of new analogues with improved binding affinity and selectivity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The pharmacokinetic properties of a drug candidate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico ADME prediction models have become an integral part of the early-stage drug discovery process, as they allow for the rapid screening of large numbers of compounds for their drug-like properties. These computational models predict various physicochemical and pharmacokinetic parameters based on the chemical structure of a molecule.

For this compound and its analogues, in silico ADME predictions can provide valuable information on their potential bioavailability and metabolic stability. Various computational tools and web servers are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. For instance, adherence to Lipinski's Rule of Five is often assessed, which provides a general guideline for the drug-likeness of a compound. While specific in silico ADME data for this compound is not published, predictions for structurally similar quinazoline derivatives often show favorable pharmacokinetic profiles.

Table 2: Representative In Silico ADME Predictions for a Generic Quinazoline Analogue

Property Predicted Value Interpretation
Molecular Weight < 500 g/mol Favorable for absorption
LogP < 5 Optimal lipophilicity
Hydrogen Bond Donors < 5 Good membrane permeability
Hydrogen Bond Acceptors < 10 Good membrane permeability
Human Intestinal Absorption High Well-absorbed from the gut

This table contains representative data based on typical in silico predictions for quinazoline-based compounds.

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics combines computer and informational sciences to address problems in chemistry. In drug discovery, cheminformatics approaches are extensively used for the design of compound libraries and for virtual screening to identify potential drug candidates. Library design involves the creation of a diverse collection of virtual compounds based on a core scaffold, such as the quinazoline ring. By systematically modifying the substituents at various positions on the scaffold, large and diverse libraries of analogues can be generated.

Once a virtual library is created, it can be subjected to virtual screening, a computational technique used to search for compounds that are likely to bind to a specific drug target. Structure-based virtual screening involves docking each compound from the library into the active site of a target protein and scoring their binding affinity. researchgate.neteco-vector.com Ligand-based virtual screening, on the other hand, uses the chemical structure of known active compounds to identify other molecules in the library with similar properties. For quinazoline derivatives, virtual screening has been successfully employed to identify potent inhibitors of various protein kinases, such as JAK2 and EGFR. nih.govderpharmachemica.com These approaches not only accelerate the discovery of new hits but also help in understanding the structure-activity relationships (SAR) within a series of compounds, guiding the optimization of lead candidates.

Future Perspectives and Unaddressed Research Avenues for 4 Chloro 2 5 Methylthiophen 2 Yl Quinazoline Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of 4-chloroquinazolines typically involves multi-step processes, often beginning with substituted anthranilic acids and employing chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.

Key areas for improvement include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields, representing a more sustainable approach. nih.gov

Greener Solvents and Reagents: Exploration of less hazardous chlorinating agents and the replacement of traditional organic solvents with greener alternatives (e.g., water, ionic liquids, or solvent-free conditions) are critical for enhancing the sustainability of the synthesis. nih.gov

Catalytic Methods: Investigating novel catalytic systems could provide milder reaction conditions and greater selectivity, avoiding the harsh reagents commonly used in traditional quinazoline (B50416) synthesis.

Synthesis StrategyTraditional ApproachPotential ImprovementKey Benefit
Chlorination Use of SOCl₂ or POCl₃Development of milder, non-corrosive chlorinating agents.Reduced hazardous waste, improved safety.
Reaction Time Several hours to days.Microwave-assisted organic synthesis (MAOS). nih.govDrastic reduction in time (minutes). nih.gov
Process Multi-step with isolation of intermediates.One-pot or tandem reaction sequences. researchgate.netIncreased efficiency, lower solvent usage.
Solvents Dichloromethane, Dioxane.Aqueous media, ionic liquids, or solvent-free reactions. nih.govEnhanced sustainability and reduced environmental impact. nih.gov

Exploration of Additional Molecular Targets and Pathways for Therapeutic Intervention

Quinazoline derivatives are well-known inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com However, the vastness of the human kinome and other enzyme families presents numerous opportunities for identifying novel molecular targets for 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline.

Future research should involve:

Broad-Panel Kinase Screening: Testing the compound against a large panel of human kinases to identify both primary targets and potential off-target effects, which could be exploited for polypharmacology.

Non-Kinase Target Investigation: The quinazoline scaffold has shown activity against other targets, including enzymes involved in neurodegenerative diseases like cholinesterases and β-secretase (BACE-1). nih.gov Investigating the activity of this specific compound against such targets could open new therapeutic avenues beyond oncology.

Phenotypic Screening: Employing cell-based phenotypic screens to identify compounds that induce a desired effect (e.g., apoptosis in cancer cells, reduction of Aβ plaque formation) without a priori knowledge of the target. nih.gov Subsequent target deconvolution studies can then elucidate the mechanism of action.

Design and Synthesis of Multi-Target Directed Ligands

The complexity of diseases like cancer and Alzheimer's disease has spurred the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to modulate multiple biological targets simultaneously. mdpi.comnih.gov The 4-chloro position of the quinazoline ring is an ideal handle for synthetic modification, allowing for the introduction of other pharmacophores to create MTDLs. nih.gov

Prospective MTDL strategies include:

Hybrid Molecule Design: Covalently linking the this compound scaffold with another known pharmacophore. For example, combining it with a histone deacetylase (HDAC) inhibitor moiety could yield a dual-action anticancer agent.

Fragment-Based Elaboration: Using the reactive 4-chloro position to attach fragments known to bind to the active sites of secondary targets, thereby engineering multi-target activity.

Alzheimer's Disease MTDLs: Given that quinazolines have shown promise in targeting cholinesterases and BACE-1, derivatives could be designed to also inhibit amyloid-β aggregation or tau hyperphosphorylation, addressing multiple facets of Alzheimer's pathology. nih.govfrontiersin.org

Advanced Preclinical In Vivo Models for Efficacy and Mechanism Validation

To thoroughly evaluate the therapeutic potential of this compound and its derivatives, robust preclinical in vivo models are essential. While simple models like Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA) can provide initial efficacy data for anticancer compounds, more sophisticated models are needed for deeper mechanistic insights. nih.gov

Future preclinical studies should utilize:

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human cancers, offering more predictive data on therapeutic efficacy.

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors due to specific genetic mutations can be invaluable for studying how the compound affects tumor initiation, progression, and metastasis in a more physiologically relevant context.

Transgenic Models of Neurodegeneration: For exploring non-oncology applications, transgenic mouse models that express human genes associated with Alzheimer's or Parkinson's disease would be critical for validating efficacy in reducing pathological hallmarks like amyloid plaques or neurofibrillary tangles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be applied to the this compound scaffold for rapid optimization.

Potential applications include:

Generative Models: Using AI to design novel quinazoline derivatives in silico with predicted improvements in potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

Predictive Modeling: Training ML models on existing data for quinazoline derivatives to predict the biological activity and potential toxicity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

Virtual Screening: Employing docking simulations and AI-driven scoring functions to screen large virtual libraries of compounds derived from the core scaffold against various protein targets, identifying the most promising candidates for synthesis.

Investigation of Prodrug Strategies for Enhanced Delivery and Efficacy

Prodrugs are inactive precursors that are metabolically converted into the active drug within the body. This strategy can be used to overcome challenges such as poor solubility, limited bioavailability, or off-target toxicity. Investigating prodrug approaches for this compound could significantly enhance its therapeutic index.

Future research could explore:

Improving Aqueous Solubility: Attaching a polar, cleavable moiety (e.g., a phosphate (B84403) or amino acid group) to the molecule to improve its solubility for potential intravenous administration.

Targeted Delivery: Conjugating the compound to a ligand (e.g., an antibody or peptide) that specifically recognizes a receptor overexpressed on cancer cells. This would concentrate the active drug at the tumor site, reducing systemic toxicity.

Overcoming Permeability Barriers: For applications in the central nervous system, designing lipid-soluble prodrugs that can more effectively cross the blood-brain barrier before being converted to the active form.

Elucidation of Resistance Mechanisms in Preclinical Models and Strategies to Overcome Them

Drug resistance is a major cause of treatment failure, particularly in oncology. For any promising new therapeutic agent, it is crucial to anticipate and understand potential mechanisms of resistance.

Unaddressed research in this area includes:

Generation of Resistant Cell Lines: Developing drug-resistant cancer cell lines in the laboratory by chronically exposing them to increasing concentrations of this compound.

Multi-Omics Analysis: Using genomics, transcriptomics, and proteomics to compare the resistant cell lines to their sensitive counterparts to identify the genetic mutations or pathway alterations responsible for resistance. mdpi.com

Development of Counter-Strategies: Based on the identified resistance mechanisms, rational strategies can be developed to overcome them. This could involve co-administering the compound with a second agent that inhibits the resistance pathway or designing next-generation analogs that are unaffected by the resistance mechanism.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves cyclization of 2-aminobenzonitrile with 5-methylthiophene-2-carbonyl chloride under reflux in anhydrous dioxane or toluene. Catalytic bases like K2_2CO3_3 or Et3_3N are used to deprotonate intermediates. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reactions at 80–100°C minimize side products .
  • Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields 35–76% purity, confirmed by TLC .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Multimodal characterization is essential:
  • NMR : 1^1H NMR (CDCl3_3) shows characteristic aromatic protons: δ 8.5–7.2 ppm (quinazoline core) and δ 7.0–6.5 ppm (thiophene protons). 13^{13}C NMR confirms the Cl-substituted quinazoline C4 (δ ~150 ppm) .
  • Mass Spectrometry : ESI-MS m/z 275.0 [M+H]+^+ matches the molecular formula C14_{14}H10_{10}ClN2_2S. High-resolution MS (HRMS) validates isotopic patterns .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths and dihedral angles between quinazoline and thiophene moieties .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.
  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield crystals with >97% purity (melting point: 166–168°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in kinase inhibition?

  • Methodological Answer :
  • Scaffold modification : Replace the 5-methylthiophene with pyridine (via Suzuki coupling) or introduce electron-withdrawing groups (e.g., NO2_2) at the quinazoline C7 position .
  • Biological assays : Test inhibitory activity against tyrosine kinases (e.g., EGFR) using ATP-binding assays (IC50_{50} determination) and molecular docking (PDB: 1M17) to correlate substituent effects with binding affinity .

Q. What crystallographic techniques are suitable for analyzing polymorphic forms of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXT for structure solution and Mercury software for packing analysis. Cooling rates during crystallization (e.g., 0.5°C/min in ethanol) influence polymorph formation .
  • PXRD : Compare experimental patterns (Cu-Kα radiation) with simulated data from SCXRD to identify amorphous vs. crystalline phases .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid clearance mechanisms .
  • Formulation optimization : Encapsulate the compound in PEGylated liposomes to improve bioavailability and compare pharmacokinetic profiles (AUC, Cmax_{max}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(5-methylthiophen-2-yl)quinazoline
Reactant of Route 2
4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.